molecular formula C18H21N3O4S B6570600 butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 921522-34-1

butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No.: B6570600
CAS No.: 921522-34-1
M. Wt: 375.4 g/mol
InChI Key: OQJNBMSPNHPZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The acetamido group is then introduced through acetylation reactions. The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate is unique due to its specific combination of the thiazole ring and the acetamido-benzoate moiety.

Properties

IUPAC Name

butyl 4-[[2-(2-acetamido-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-4-9-25-17(24)13-5-7-14(8-6-13)20-16(23)10-15-11-26-18(21-15)19-12(2)22/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNBMSPNHPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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